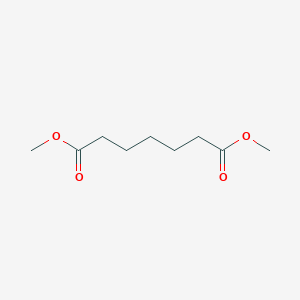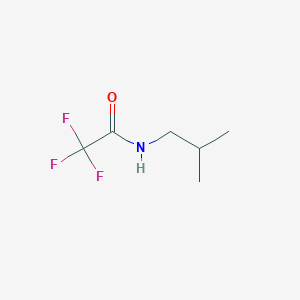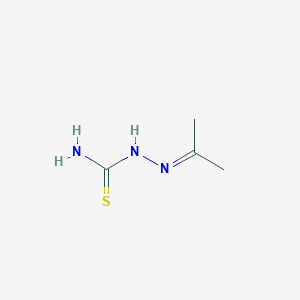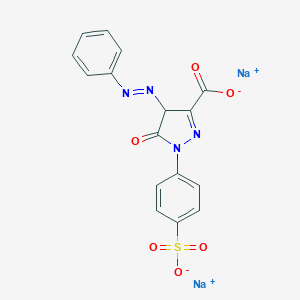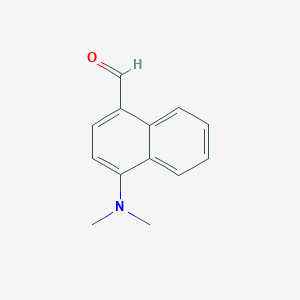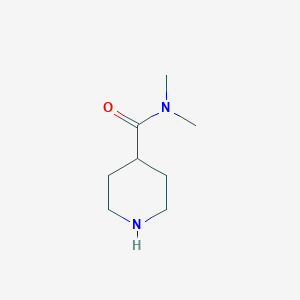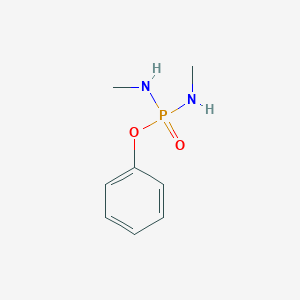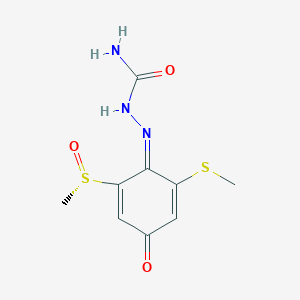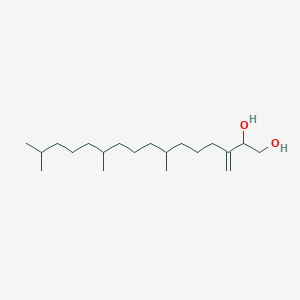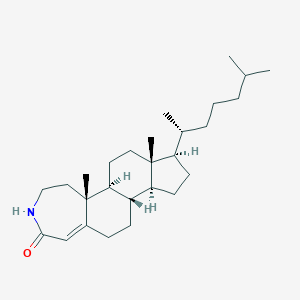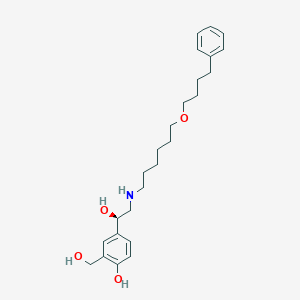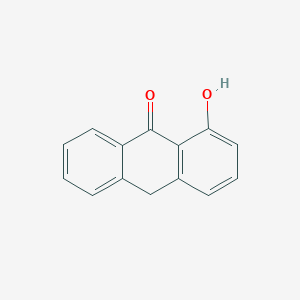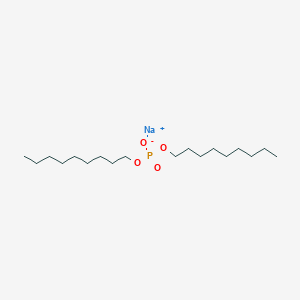
Sodium dinonyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dinonyl phosphate (SDNP) is a type of surfactant that is commonly used in various industries due to its excellent surface-active properties. It is a vital component of many cleaning products, detergents, and emulsifiers. SDNP is also used in scientific research, particularly in the field of biochemistry and biotechnology.
Mecanismo De Acción
Sodium dinonyl phosphate acts as a surfactant by reducing the surface tension of aqueous solutions. It has a hydrophobic tail and a hydrophilic head, which allows it to interact with both water and nonpolar substances. Sodium dinonyl phosphate can form micelles, which are structures that contain a hydrophobic core and a hydrophilic shell. Micelles can solubilize nonpolar substances, making them more accessible for biochemical reactions.
Efectos Bioquímicos Y Fisiológicos
Sodium dinonyl phosphate has been shown to have a variety of biochemical and physiological effects. It can disrupt the structure and function of cell membranes, leading to cell death. Sodium dinonyl phosphate can also affect the activity of enzymes and alter the conformation of proteins. In addition, Sodium dinonyl phosphate can induce oxidative stress and inflammation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium dinonyl phosphate is a widely used surfactant in scientific research due to its excellent surface-active properties. It is relatively inexpensive and easy to synthesize. However, Sodium dinonyl phosphate can be toxic to cells at high concentrations. It can also interfere with some biochemical assays, such as the Bradford assay for protein quantification. Therefore, it is essential to optimize the concentration of Sodium dinonyl phosphate for each experiment.
Direcciones Futuras
There are several future directions for the use of Sodium dinonyl phosphate in scientific research. One area of interest is the development of Sodium dinonyl phosphate-based drug delivery systems. Sodium dinonyl phosphate can form stable liposomes, which can be used to deliver drugs to specific cells or tissues. Another area of interest is the use of Sodium dinonyl phosphate in the purification and isolation of membrane proteins. Sodium dinonyl phosphate can solubilize membrane proteins, making them more accessible for biochemical analysis. Finally, the development of new synthesis methods for Sodium dinonyl phosphate may lead to improved properties and applications.
Métodos De Síntesis
Sodium dinonyl phosphate can be synthesized through the reaction of nonylphenol with phosphorus oxychloride in the presence of sodium hydroxide. The reaction takes place in a solvent such as toluene or xylene. The resulting product is then neutralized with sodium hydroxide to form Sodium dinonyl phosphate. The synthesis of Sodium dinonyl phosphate is a straightforward process and can be done on a large scale.
Aplicaciones Científicas De Investigación
Sodium dinonyl phosphate is used in scientific research as a surfactant and emulsifier. It is commonly used in the purification and isolation of proteins, DNA, and RNA. Sodium dinonyl phosphate is also used in the preparation of liposomes, which are used as drug delivery systems. Additionally, Sodium dinonyl phosphate is used in the extraction and purification of membrane proteins.
Propiedades
Número CAS |
1787-34-4 |
|---|---|
Nombre del producto |
Sodium dinonyl phosphate |
Fórmula molecular |
C18H38NaO4P |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
sodium;dinonyl phosphate |
InChI |
InChI=1S/C18H39O4P.Na/c1-3-5-7-9-11-13-15-17-21-23(19,20)22-18-16-14-12-10-8-6-4-2;/h3-18H2,1-2H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
KECOWKBVYCBTPB-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |
SMILES |
CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |
Otros números CAS |
1787-34-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




